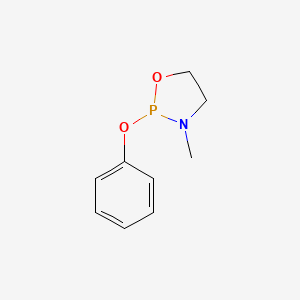
3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine is a chemical compound that belongs to the class of phosphorus-containing heterocycles. These compounds are known for their diverse applications in organic synthesis and industrial processes. The structure of this compound includes a five-membered ring containing phosphorus, oxygen, and nitrogen atoms, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine typically involves the reaction of phenol with a suitable phosphorus-containing reagent under controlled conditions. One common method involves the deoxygenation of isocyanates using 2-Phenyl-3-methyl-1,3,2-oxazaphospholidine . The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted oxazaphospholidines, depending on the specific reaction and conditions used.
Scientific Research Applications
3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving phosphorus heterocycles.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine involves its interaction with molecular targets through its phosphorus, oxygen, and nitrogen atoms. These interactions can lead to the formation of stable complexes with various substrates, facilitating chemical transformations. The pathways involved may include coordination with metal ions and participation in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3-methyl-1,3,2-oxazaphospholidine: Similar in structure but with a phenyl group instead of a phenoxy group.
1,3,2-bis-heterophospholes: Another class of phosphorus heterocycles with different ring structures.
1,3,2-bis-heterophosphinanes: Compounds with six-membered rings containing phosphorus.
Uniqueness
3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine is unique due to its specific ring structure and the presence of a phenoxy group, which imparts distinct chemical properties and reactivity compared to other phosphorus heterocycles. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications.
Properties
CAS No. |
57301-49-2 |
|---|---|
Molecular Formula |
C9H12NO2P |
Molecular Weight |
197.17 g/mol |
IUPAC Name |
3-methyl-2-phenoxy-1,3,2-oxazaphospholidine |
InChI |
InChI=1S/C9H12NO2P/c1-10-7-8-11-13(10)12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
BATDRDSIGWSFCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOP1OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















